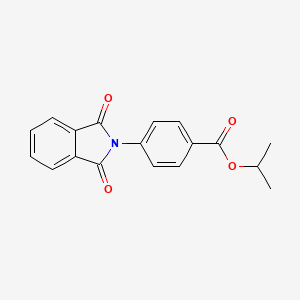
isopropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as IDB, and it has been found to have several interesting properties that make it useful in various research fields. In
作用機序
The mechanism of action of IDB is not fully understood. However, it is believed that the compound binds to certain receptors or enzymes in the body, leading to the observed effects. For example, in the case of metal ion detection, IDB is believed to bind to the metal ion, causing a conformational change that leads to fluorescence emission.
Biochemical and Physiological Effects:
IDB has been found to have several biochemical and physiological effects. For example, the compound has been found to have antioxidant properties, which makes it useful in the prevention of oxidative stress-related diseases. Additionally, IDB has been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using IDB in lab experiments is its high selectivity for certain metal ions. This property makes it useful in the detection of metal ions in complex biological systems. Additionally, IDB has been found to have low toxicity, which makes it safe for use in lab experiments.
One of the limitations of using IDB in lab experiments is its limited solubility in water. This property makes it difficult to use in aqueous environments. Additionally, IDB has been found to have low stability under certain conditions, which can affect its performance in lab experiments.
将来の方向性
There are several future directions for the research of IDB. One potential direction is the development of new synthesis methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of IDB and its effects on biological systems. Finally, there is a need for the development of new applications for IDB in scientific research, such as in the treatment of other diseases or in the development of new materials.
合成法
The synthesis method of IDB involves the reaction of 4-aminobenzoic acid with phthalic anhydride in the presence of isopropanol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been found to be efficient and yields a high purity product.
科学的研究の応用
IDB has been found to have several potential applications in scientific research. One of the primary uses of IDB is as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes IDB useful in the detection of metal ions in biological systems.
Another potential application of IDB is as a photosensitizer for photodynamic therapy. The compound has been found to have phototoxic effects on cancer cells when exposed to light of a specific wavelength. This property makes IDB useful in the treatment of cancer.
特性
IUPAC Name |
propan-2-yl 4-(1,3-dioxoisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(2)23-18(22)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSDHFMXOYHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)